1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione
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Overview
Description
1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione is an organic compound with a complex structure that includes a chlorinated aromatic ring and a pyrrolidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 4-chloro-2-methylbenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-phenylurea
- 4-Chloro-2-methylphenyl isocyanate
- 4-Chloro-2-methylphenoxyacetic acid
Uniqueness
1-(4-Chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a pyrrolidine dione moiety
Properties
CAS No. |
63233-83-0 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-7-5-9(13)3-4-10(7)14-11(15)6-8(2)12(14)16/h3-5H,2,6H2,1H3 |
InChI Key |
YBTRCYGWWSBMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=O)CC(=C)C2=O |
Origin of Product |
United States |
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